1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane is a compound of significant interest due to its unique structural features and potential applications in various scientific fields. It belongs to the family of azepane derivatives, known for their diverse pharmacological activities.
Preparation Methods
The synthesis of 1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane can be achieved through multiple synthetic routes. A common method involves the condensation of a substituted phenylsulfonyl azepane with 5-(Methylsulfanyl)-1,3,4-oxadiazole. Typically, this reaction requires a suitable solvent such as dichloromethane and is catalyzed by a base like triethylamine at room temperature. Industrially, this compound might be produced via a continuous flow synthesis process, optimizing yield and efficiency.
Chemical Reactions Analysis
1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane exhibits a variety of chemical reactivity.
Oxidation: : It can be oxidized by reagents such as hydrogen peroxide, leading to sulfoxide and sulfone derivatives. Reduction : Reduction with reagents like lithium aluminum hydride can transform the sulfonyl group. Substitution : It undergoes nucleophilic substitutions with halides, resulting in the exchange of the sulfonyl moiety.
Major products formed include azepane derivatives with altered sulfonyl and oxadiazole substituents, which can influence their biological activities.
Scientific Research Applications
This compound finds applications in numerous scientific research domains.
Chemistry: : Used as a building block for synthesizing more complex molecules. Biology : Studied for its potential as a ligand in biochemical assays and receptor studies. Medicine : Investigated for its possible therapeutic effects, such as anti-inflammatory and antimicrobial properties. Industry : May be utilized in the development of novel materials due to its unique structural attributes.
Mechanism of Action
The mechanism of action of 1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane involves its interaction with molecular targets such as enzymes and receptors. It is believed to modulate biological pathways by binding to specific active sites, altering the conformation of target proteins, and thus affecting their activity.
Comparison with Similar Compounds
Similar compounds include other azepane derivatives and 1,3,4-oxadiazole-containing molecules. What sets 1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane apart is its distinctive combination of the sulfonyl azepane and methylsulfanyl oxadiazole moieties, which confers unique reactivity and potential biological activity.
Similar compounds include:
Azepane sulfonamides
1,3,4-Oxadiazole derivatives
Sulfonyl azepane compounds
There you go—an exploration of this compound from synthesis to application. Hope this stirs your curiosity and sparks some new ideas!
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)phenyl]-5-methylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-22-15-17-16-14(21-15)12-7-6-8-13(11-12)23(19,20)18-9-4-2-3-5-10-18/h6-8,11H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGYYTBEQHWAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.